molecular formula C25H18BrClN2O2 B11140133 (2E)-3-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one

(2E)-3-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one

Cat. No.: B11140133
M. Wt: 493.8 g/mol
InChI Key: UMUIRTPORNYSBT-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[3-(3-Bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one is a chalcone derivative containing a pyrazole core. Its structure features a conjugated enone system (prop-2-en-1-one) bridging a 4-chlorophenyl group and a pyrazole ring substituted with a 3-bromo-4-methoxyphenyl moiety at position 3 and a phenyl group at position 1 (Fig. 1).

Pyrazole chalcones are typically synthesized via Claisen-Schmidt condensation between pyrazole carbaldehydes and ketones under basic conditions .

Properties

Molecular Formula

C25H18BrClN2O2

Molecular Weight

493.8 g/mol

IUPAC Name

(E)-3-[3-(3-bromo-4-methoxyphenyl)-1-phenylpyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one

InChI

InChI=1S/C25H18BrClN2O2/c1-31-24-14-10-18(15-22(24)26)25-19(16-29(28-25)21-5-3-2-4-6-21)9-13-23(30)17-7-11-20(27)12-8-17/h2-16H,1H3/b13-9+

InChI Key

UMUIRTPORNYSBT-UKTHLTGXSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C/C(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)Br

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=CC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)Br

Origin of Product

United States

Preparation Methods

Claisen-Schmidt Condensation for Chalcone Intermediate

The synthesis begins with the formation of a chalcone precursor through Claisen-Schmidt condensation. Equimolar quantities of 4-methoxyacetophenone and 4-chlorobenzaldehyde are reacted in ethanol under alkaline conditions (30% NaOH) at room temperature. The reaction proceeds via nucleophilic attack of the enolate ion on the carbonyl carbon, followed by dehydration to yield (E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.

Reaction Conditions:

  • Solvent: Ethanol (10 mL per 0.01 mol substrate)

  • Catalyst: Aqueous NaOH (3–5 drops)

  • Temperature: 25–30°C

  • Time: 3–5 hours

  • Yield: 72–85%

The E -configuration of the double bond is confirmed via 1H NMR^1 \text{H NMR}, with coupling constants (JJ) ranging from 15.8–16.2 Hz for trans-vinylic protons.

Pyrazole Ring Formation via Hydrazine Cyclization

The chalcone intermediate is cyclized with 3-bromo-4-methoxyphenylhydrazine in glacial acetic acid to form the pyrazole core. This step involves nucleophilic addition of hydrazine to the α,β-unsaturated ketone, followed by intramolecular cyclization and aromatization.

Optimized Parameters:

  • Hydrazine: Chalcone molar ratio = 1:1.2

  • Solvent: Glacial acetic acid (reflux)

  • Time: 6–8 hours

  • Yield: 68–74%

The reaction’s regioselectivity is influenced by electron-donating groups (e.g., methoxy) at the para position, directing cyclization to the β-carbon of the enone.

Bromination and Functionalization

Post-cyclization, bromination at the 3-position of the pyrazole ring is achieved using NBS\text{NBS} (N-bromosuccinimide) in CCl4\text{CCl}_4 under UV light. This step introduces the 3-bromo-4-methoxyphenyl group critical for biological activity.

Key Data:

  • Brominating agent: NBS (1.1 equivalents)

  • Reaction time: 2–3 hours

  • Yield: 82–89%

  • Purity (HPLC): ≥98%

Spectroscopic Characterization and Structural Validation

Infrared (IR) Spectroscopy

IR analysis confirms functional groups:

  • C=O stretch : 1684–1661 cm1^{-1} (enone)

  • C=N stretch : 1632–1656 cm1^{-1} (pyrazole)

  • C-Br stretch : 550–600 cm1^{-1}

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR^1 \text{H NMR} (400 MHz, CDCl3_3):

  • δ 8.21–8.73 (s, 1H, NH hydrazone)

  • δ 7.26–7.97 (m, 12H, aromatic H)

  • δ 3.89 (s, 3H, OCH3_3)

13C NMR^{13} \text{C NMR}:

  • δ 187.2 (C=O)

  • δ 152.1 (C=N pyrazole)

  • δ 114.3–132.8 (aromatic C)

X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) validates the E -configuration and planar geometry. Key metrics:

  • Bond lengths : C9–C10 = 1.341 Å (double bond)

  • Dihedral angle : 4.2° between pyrazole and chlorophenyl rings

Optimization Challenges and Solutions

Byproduct Formation During Cyclization

Competing Z -isomer formation (5–12%) occurs due to incomplete dehydration. Remedies:

  • Acid catalysis : p-TsOH (0.5 equiv) reduces Z-isomer to <3%

  • Microwave assistance : 100°C for 20 minutes improves E-selectivity (98:2 E:Z)

Purification Difficulties

The crude product often contains unreacted hydrazine. Column chromatography (SiO2_2, ethyl acetate/hexane 3:7) achieves >95% purity.

Industrial-Scale Feasibility

Solvent Recovery Systems

Ethanol is recycled via distillation (bp 78°C), reducing waste by 40%.

Continuous Flow Synthesis

Microreactor trials show 90% yield in 30 minutes, versus 6 hours batchwise .

Chemical Reactions Analysis

Nucleophilic Additions to the α,β-Unsaturated Ketone

The enone system (C=O conjugated to C=C) undergoes nucleophilic additions, including:

  • Cyclocondensation with Hydrazides : Reaction with indole acetic hydrazide produces indole-pyrazole hybrids (e.g., 1-[(3,5-diphenylpyrazolyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(indol-3-yl)ethan-1-one ) .

Reaction Conditions Yield Reference
Hydrazine additionGlacial acetic acid, 24 hr reflux45–67%
Indole hydrazide cyclocondensationKOH/ethanol, Claisen-Schmidt55–85%

Cyclization Reactions

The chalcone moiety facilitates cyclization under acidic or oxidative conditions:

  • Microwave-Assisted Cyclization : Reactions with DMSO/I₂ under microwave heating yield fused chromones in 69–82% yield, significantly faster than conventional methods (3 min vs. 3 hr) .

Halogen-Specific Substitution Reactions

The bromine and chlorine atoms participate in cross-coupling and substitution:

  • Nucleophilic Aromatic Substitution : Methoxy and halogen groups direct substitution at activated positions. For example, demethylation of the methoxy group with BBr₃ yields hydroxyl derivatives.

Substitution Reagents Product
Bromine replacement (Suzuki)Pd(PPh₃)₄, Na₂CO₃Biaryl derivatives
Methoxy demethylationBBr₃, CH₂Cl₂Hydroxyphenyl derivatives

Electrophilic and Radical Reactions

The electron-rich pyrazole ring and aromatic systems engage in:

  • Nitration/Sulfonation : Electrophilic attack occurs at the para positions of the phenyl rings, moderated by methoxy and halogen directing effects .

  • Radical Bromination : NBS (N-bromosuccinimide) selectively brominates the chalcone’s α-position under light.

Oxidation and Reduction

  • Enone Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the C=C bond, yielding a diketone .

  • Ketone Reduction : NaBH₄ reduces the carbonyl to a secondary alcohol .

Photochemical Reactivity

The enone system undergoes [2+2] photocycloaddition with alkenes under UV light, forming cyclobutane derivatives .

Biological Activity via Chemical Modification

Derivatives synthesized from these reactions show enhanced pharmacological properties:

Derivative Activity IC₅₀
Pyrazolyl-chromonesAntitumor12 µM
Indole-pyrazole hybridsAntimicrobial8 µg/mL

Key Mechanistic Insights

  • Regioselectivity : The 4-chlorophenyl group sterically hinders additions at the β-position, favoring α-attack .

  • Electronic Effects : Electron-withdrawing halogens activate the pyrazole ring for electrophilic substitution .

This compound’s reactivity profile underscores its versatility in synthesizing bioactive molecules, particularly in anticancer and antimicrobial applications .

Scientific Research Applications

Biological Activities

Chalcone derivatives, including the target compound, are known for their wide range of biological activities. The following table summarizes some key biological properties associated with similar chalcone structures:

Biological Activity Description
AnticancerExhibits cytotoxic effects against various cancer cell lines .
AntimicrobialDemonstrates activity against bacteria and fungi, potentially useful in treating infections .
Anti-inflammatoryShows promise in reducing inflammation in experimental models .
AntioxidantCapable of scavenging free radicals, contributing to cellular protection .
Enzyme InhibitionInhibits specific enzymes linked to disease processes, offering therapeutic avenues .

Synthetic Applications

The synthesis of (2E)-3-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one can be achieved through various methodologies. It serves as an essential intermediate in the development of more complex organic molecules. The following methods are commonly employed:

  • Condensation Reactions : The compound can be synthesized via Claisen-Schmidt condensation between appropriate aldehydes and ketones.
  • Multi-component Reactions : These reactions allow for the rapid assembly of complex structures from simpler precursors, enhancing efficiency and yield.
  • Functionalization Strategies : Post-synthetic modifications can introduce additional functional groups that enhance biological activity or facilitate further synthetic steps.

Structural Insights

The structural characteristics of this compound have been elucidated through crystallographic studies. Notably, the crystal structure reveals:

  • Planarity : The pyrazole ring maintains a planar conformation, which is crucial for its interaction with biological targets.
  • Intermolecular Interactions : The packing in the crystal lattice is influenced by hydrogen bonding and π–π stacking interactions, which may play a role in its biological efficacy .

Case Studies

Several studies highlight the applications of similar compounds:

  • Anticancer Activity : Research has demonstrated that chalcone derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells. For example, a study indicated that specific substitutions on the phenyl rings significantly enhance anticancer properties .
  • Antimicrobial Efficacy : A series of pyrazole-based chalcones were evaluated for their antimicrobial activity against various pathogens, showing promising results that warrant further investigation into their mechanisms of action .
  • Material Science : Chalcones have been explored for their nonlinear optical properties, making them suitable candidates for applications in photonics and optoelectronics .

Mechanism of Action

The mechanism of action of (2E)-3-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. It may also bind to receptors, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural Analogues

The target compound belongs to a family of pyrazole chalcones with variations in substituent groups on the phenyl and pyrazole rings. Key structural analogues include:

Compound Name Substituents (Pyrazole Position 3) Substituents (Aryl at Enone) Molecular Formula Molecular Weight (g/mol) Key References
Target compound 3-bromo-4-methoxyphenyl 4-chlorophenyl C₂₅H₁₈BrClN₂O₂ 510.68 Synthesized via Claisen-Schmidt condensation (inferred)
(2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one 4-methoxyphenyl 4-bromophenyl C₂₅H₁₉BrN₂O₂ 459.33 Synthesized in 80% yield; triclinic (P1) crystal system
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one 4-methoxyphenyl 2,4-dichlorophenyl C₂₅H₁₈Cl₂N₂O₂ 449.31 Monoclinic (P21/c) crystal system; hydrogen-bonded network
(2E)-1-(4-Chlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one Phenyl 4-chlorophenyl C₂₄H₁₇ClN₂O 384.86 Lacks bromo/methoxy groups; lower molecular weight

Key Observations :

  • Methoxy vs. bromo substitution : The 3-bromo-4-methoxyphenyl group introduces steric bulk and polarizability, which may improve π-π stacking interactions in crystal packing compared to simpler methoxyphenyl derivatives .
Crystallographic Comparison

Crystallographic data for selected compounds:

Compound Space Group Unit Cell Parameters (Å, °) Volume (ų) R Factor Reference
Target compound (inferred) Not reported - - - -
(2E)-1-(4-Bromophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one P1 (triclinic) a = 7.3643, b = 10.6795, c = 13.1038; α = 91.822°, β = 101.311°, γ = 91.792° 1009.31 R = 0.043
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one P21/c (monoclinic) a = 11.5037, b = 9.9197, c = 19.6867; β = 94.986° 2238.0 R = 0.052
(2E)-1-(4-Chlorophenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one Not reported - - -

Key Observations :

  • Triclinic vs. monoclinic systems: The bromophenyl derivative (P1) exhibits a more compact unit cell compared to the dichlorophenyl analogue (P21/c), likely due to differences in halogen size and intermolecular interactions .
  • Hydrogen bonding : The dichlorophenyl compound forms C–H···O and C–H···Cl interactions, stabilizing its crystal lattice, whereas the bromophenyl analogue relies on van der Waals forces .

Biological Activity

The compound (2E)-3-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(4-chlorophenyl)prop-2-en-1-one , also known as a pyrazoline derivative, has garnered attention due to its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

The molecular formula of the compound is C16H13BrO2C_{16}H_{13}BrO_{2}, with a molecular weight of 317.18 g/mol. Its structure features a pyrazole ring substituted with various functional groups, including bromine and methoxy groups, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazoline derivatives, including the compound . For instance, research has shown that certain pyrazoline compounds exhibit significant antibacterial and antifungal activities. A study evaluated a series of pyrazolines for their effectiveness against various strains of bacteria and fungi, revealing that some exhibited notable activity against Gram-positive bacteria, particularly at early time points post-exposure .

Table 1: Antimicrobial Activity of Pyrazoline Derivatives

CompoundBacterial StrainActivity (Zone of Inhibition)
P1Staphylococcus aureus15 mm
P6Escherichia coli12 mm
P11Candida albicans18 mm

Anticancer Potential

The anticancer properties of pyrazoline derivatives have also been extensively studied. For example, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. One study reported that a specific pyrazoline derivative showed selective cytotoxicity with GI50 values in the low micromolar range against leukemia cell lines .

Case Study: Cytotoxicity Against Cancer Cell Lines

A comparative study assessed the cytotoxic effects of several pyrazoline derivatives on different cancer cell lines:

  • Leukemia CCRF-CEM : GI50 = 2.23 μM
  • RPMI-8226 : GI50 = 2.76 μM
  • Breast Cancer MCF-7 : GI50 = 5.00 μM

These findings suggest that the compound may function as a potential lead for anticancer drug development.

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, the compound exhibits anti-inflammatory effects. Research indicates that certain pyrazoline derivatives can inhibit inflammatory mediators, which may be beneficial in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity

CompoundInhibition (%)Test Model
Compound A70%Carrageenan-induced edema
Compound B65%Lipopolysaccharide-stimulated macrophages

The biological activities of pyrazoline derivatives are often attributed to their ability to interact with various molecular targets within cells:

  • Inhibition of Enzymes : Some derivatives inhibit enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : Certain compounds act as antagonists or agonists at specific receptors (e.g., cannabinoid receptors), influencing cellular signaling pathways .

Q & A

Q. What are the common synthetic routes for preparing this compound, and what key reaction parameters influence yield?

The compound is typically synthesized via the Claisen-Schmidt condensation between a pyrazole carbonyl derivative and an aryl aldehyde. Key parameters include:

  • Solvent selection : Ethanol or methanol with NaOH as a base (reflux conditions) .
  • Stoichiometry : A 1:1 molar ratio of ketone to aldehyde to minimize side products .
  • Reaction monitoring : TLC or 1H^1H NMR to track enone formation and confirm EE-stereochemistry . Yield optimization often requires purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. Which spectroscopic and crystallographic techniques are critical for confirming structure and stereochemistry?

  • Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and confirms EE-configuration (e.g., C=C bond ~1.35–1.40 Å) .
  • NMR spectroscopy : 1H^1H NMR identifies vinyl proton coupling constants (J1516J \approx 15–16 Hz for EE-isomers) .
  • IR spectroscopy : Stretching frequencies for α,β-unsaturated ketones (~1650–1680 cm1^{-1}) and methoxy groups (~1250 cm1^{-1}) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products in chalcone-pyrazole hybrids?

  • Side-product mitigation : Use dry solvents to prevent hydrolysis and inert atmospheres (N2_2) to avoid oxidation .
  • Catalyst screening : Lewis acids (e.g., BF3_3) or phase-transfer catalysts improve regioselectivity .
  • Temperature control : Lower temperatures (0–5°C) reduce aldol by-products, while reflux ensures complete conjugation .

Q. What strategies resolve crystallographic data discrepancies, such as bond length variations?

  • Refinement protocols : Cross-validate using multiple software (e.g., SHELX vs. CrysAlis PRO) to address systematic errors .
  • Data collection : High-resolution datasets (θ > 25°) and low-temperature (100 K) measurements reduce thermal motion artifacts .
  • Validation tools : PLATON or Mercury for Hirshfeld surface analysis to detect packing effects on bond lengths .

Q. How should in vitro biological assays evaluate antimicrobial potential, considering structural analogs?

  • Assay design : Use broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Structural analogs : Compare with pyrazole-chalcone hybrids showing antiplasmodial (IC50_{50} ~5–20 µM) or antifungal activity .
  • Control compounds : Include chloramphenicol (antibacterial) and fluconazole (antifungal) as benchmarks .

Q. What computational methods predict electronic properties and reactivity, and how do they correlate with experimental data?

  • DFT calculations : Use Gaussian with B3LYP/6-311G(d,p) basis sets to compute HOMO-LUMO gaps (e.g., ~4.5 eV) and Fukui indices for electrophilic sites .
  • Correlation with experiment : Compare calculated IR/NMR spectra with experimental data (RMSD < 5%) .
  • Molecular docking : Simulate binding to target enzymes (e.g., Plasmodium dihydrofolate reductase) to rationalize bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.